molecular formula C18H18O2 B8677658 6,6-Diphenyl-5-hexenoic acid

6,6-Diphenyl-5-hexenoic acid

Cat. No.: B8677658
M. Wt: 266.3 g/mol
InChI Key: IWZZHDLZLXQLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Diphenyl-5-hexenoic acid is a carboxylic acid derivative characterized by a hexenoic acid backbone with two phenyl groups substituted at the 6th carbon and a double bond at position 5. The phenyl groups enhance hydrophobicity and steric bulk, influencing solubility, reactivity, and binding affinity in biological systems.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

6,6-diphenylhex-5-enoic acid

InChI

InChI=1S/C18H18O2/c19-18(20)14-8-7-13-17(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-13H,7-8,14H2,(H,19,20)

InChI Key

IWZZHDLZLXQLQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Esterification Reactions

6,6-Diphenyl-5-hexenoic acid undergoes esterification with alcohols under acidic or catalytic conditions. For example:

  • Reagents : Methanol, ethanol, or benzyl alcohol with catalytic sulfuric acid or HCl.

  • Conditions : Reflux in anhydrous solvent (e.g., toluene) at 80–110°C for 4–12 hours.

  • Outcome : Formation of corresponding esters (e.g., methyl 6,6-diphenyl-5-hexenoate) with yields >85%.

Key Mechanistic Insight : The carboxylic acid group (-COOH) reacts with the alcohol’s hydroxyl group via nucleophilic acyl substitution, releasing water.

Asymmetric Bromolactonization

This reaction leverages the compound’s double bond for stereoselective cyclization, producing δ-valerolactones. A chiral bifunctional sulfide catalyst (S)-1g enables enantioselectivity :

Substrate (5-hexenoic acid derivative)Product (δ-valerolactone)Yield (%)Enantiomeric Excess (ee, %)
α,α-Diphenyl (2a )3a 9280
α,α-Di-p-tolyl (2b )3b 8978
α-Spiro (2g )3g 7168
β-Spiro (2l )3l 8374

Mechanism :

  • Electrophilic bromine addition to the double bond forms a bromonium ion intermediate.

  • Intramolecular nucleophilic attack by the carboxylate oxygen generates the lactone ring.

  • Catalyst (S)-1g induces axial chirality via non-covalent interactions (e.g., hydrogen bonding) .

Nucleophilic Substitution of Bromolactonization Products

The bromomethyl group in δ-valerolactone derivatives (e.g., 3a ) undergoes substitution:

Reaction ConditionsProductYield (%)
NaSH in THF, 25°C, 2hThiol-functionalized lactone95
NaN₃ in DMF, 60°C, 6hAzide-functionalized lactone89

These transformations retain enantiopurity (ee >98%), confirming the robustness of the chiral center .

Epoxidation

Treatment of bromolactonization product 3a with K₂CO₃ in methanol yields epoxy-ester 9 :

  • Conditions : 0.1 M K₂CO₃, MeOH, 25°C, 12h.

  • Yield : 88% with no racemization (ee = 80%) .

Application : Epoxy-esters serve as intermediates for synthesizing polyfunctionalized molecules in medicinal chemistry.

Cyclization via Halogenation

The compound participates in halogen-mediated cyclizations:

  • Bromolactonization : Forms 6-membered lactones (e.g., 3a ) under Br₂ or NBS in DCM .

  • Iodolactonization : Similar reactivity observed with I₂, albeit less studied.

Comparative Reactivity with Analogues

This compound shows distinct reactivity compared to structural analogues:

CompoundKey Reactivity Difference
4-Hexenoic acidLacks phenyl groups; lower stereoselectivity in lactonization
3,3-Diphenylpropionic acidShorter chain limits cyclization to 5-membered rings
6-Phenylhexanoic acidSaturated backbone; no participation in halocyclization

Comparison with Similar Compounds

Key Research Findings

  • Phenyl Group Impact: The dual phenyl groups in this compound significantly reduce aqueous solubility compared to Hexa-2,4-dienoic acid but improve lipid membrane permeability, making it advantageous in drug delivery systems .
  • Reactivity Trends: The isolated double bond in this compound shows lower cycloaddition reactivity than conjugated dienes like Hexa-2,4-dienoic acid but higher stability under acidic conditions .
  • Toxicity Profile: Unlike Hexamethylene diisocyanate, this compound lacks acute inhalation hazards, though its long-term biological effects require further study .

Q & A

Q. How can researchers enhance the reproducibility of synthetic protocols for this compound?

  • Methodology : Adhere to FAIR data principles by publishing detailed synthetic steps, including exact reagent grades (e.g., ≥99% purity), stirring rates, and temperature ramps. Share raw NMR/MS files in open repositories (e.g., Zenodo). Collaborative round-robin testing across labs validates protocol robustness .

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